

# GALA Peptide: A Technical Guide to Primary Sequence, Structure, and Function

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This technical guide provides an in-depth overview of the GALA peptide, a synthetic, pH-sensitive fusogenic peptide with significant applications in drug and gene delivery. We will delve into its primary sequence, structural properties, mechanism of action, and the key experimental protocols used for its characterization.

### Introduction

The GALA peptide is a 30-amino acid synthetic peptide designed to mimic the fusogenic domains of viral proteins.[1] Its defining characteristic is a pH-dependent conformational change that allows it to disrupt endosomal membranes, facilitating the release of therapeutic cargo into the cytoplasm. This property makes GALA a valuable tool for overcoming a critical barrier in the delivery of macromolecules such as siRNA and mRNA.[2]

# **Primary Sequence and Physicochemical Properties**

The canonical amino acid sequence of the GALA peptide is WEAALAEALAEALAEALAEALAEALEALAA.[2][3] It is characterized by a repeating glutamic acid-alanine-leucine-alanine (EALA) motif.[3][4] The inclusion of glutamic acid residues is crucial for its pH sensitivity, while the leucine and alanine residues contribute to its hydrophobicity and helical propensity.[1] A tryptophan residue is often included to serve as a spectroscopic probe.[3][4][5]



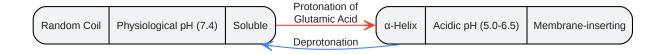
Property	Value	Reference
Amino Acid Sequence	WEAALAEALAEALAEHLAEAL AEALEALAA	[2][3]
Length	30 amino acids	[1][4][5]
Molecular Formula	C136H215N33O45	[3]
Molecular Weight	3032.40 g/mol	[6]

# **Structure and Conformational Change**

GALA's function is intrinsically linked to its ability to undergo a significant structural transition in response to changes in pH.

- At Physiological pH (≈7.4): The glutamic acid residues are deprotonated and negatively charged. The resulting electrostatic repulsion prevents the formation of a stable secondary structure, causing the peptide to exist as a soluble random coil.[1][4][5]
- At Acidic pH (5.0-6.5): In the acidic environment of the late endosome, the glutamic acid residues become protonated. This neutralizes the negative charges, reducing electrostatic repulsion and allowing the peptide to fold into an amphipathic α-helix.[1][4][5] This α-helical conformation is essential for its membrane-disrupting activity.[7]

This pH-dependent conformational change can be visualized as follows:



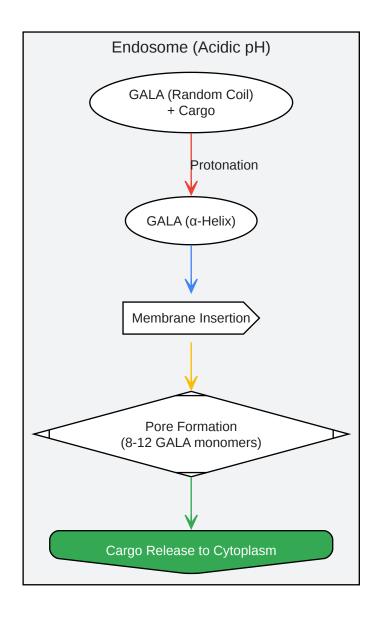
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pH-dependent conformational change of the GALA peptide.

# **Mechanism of Action: Endosomal Escape**



The primary role of the GALA peptide in drug delivery is to facilitate the escape of its cargo from the endosome. This process is a cascade of events triggered by the acidic environment of the endosome.



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Mechanism of GALA-mediated endosomal escape.

It is proposed that approximately 8 to 12 GALA monomers assemble to form a transmembrane pore, which allows for the release of the endosomally trapped cargo into the cytoplasm.[2][4][5]

# **Experimental Protocols**



Several key experiments are employed to characterize the structure and function of the GALA peptide.

## **Circular Dichroism (CD) Spectroscopy**

This technique is used to verify the pH-dependent conformational change of GALA from a random coil to an  $\alpha$ -helix.[7][8]

#### Methodology:

- Sample Preparation: A stock solution of GALA peptide is prepared in sterile water or a low-molarity buffer. The concentration is determined by measuring the absorbance at 280 nm.
- pH Conditions: Two samples are prepared by diluting the stock solution to a final concentration of 20-50 μM in two different buffers: one at pH 7.4 (e.g., 10 mM phosphate buffer) and another at pH 5.0 (e.g., 10 mM acetate buffer).[7]
- CD Measurement: CD spectra are recorded for both samples.
- Expected Outcome: The spectrum at pH 7.4 will be characteristic of a random coil. The spectrum at pH 5.0 should exhibit the characteristic α-helical features with minima around 208 nm and 222 nm.[7][8]

## **Calcein Leakage Assay**

This assay measures the release of the fluorescent dye calcein from liposomes to quantify GALA-mediated membrane disruption.[1]

#### Methodology:

- Liposome Preparation: Large unilamellar vesicles (LUVs) are prepared containing a selfquenching concentration of calcein.
- GALA Addition: The GALA peptide is added to the liposome suspension.
- pH Adjustment: The pH of the solution is lowered to the desired acidic pH (e.g., 5.0) to induce GALA's conformational change and membrane interaction.



Fluorescence Measurement: The increase in fluorescence is monitored over time. The
release of calcein from the liposomes results in its dequenching and a corresponding
increase in fluorescence.

# **NBD/Rhodamine Lipid Mixing Assay**

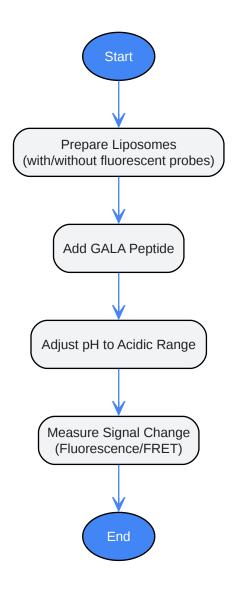
This assay monitors the fusion of GALA-containing liposomes with unlabeled liposomes by measuring the decrease in Förster Resonance Energy Transfer (FRET).[1]

#### Methodology:

- Liposome Preparation: Labeled LUVs are prepared containing both NBD-PE (donor fluorophore) and Rhodamine-PE (acceptor fluorophore). Unlabeled LUVs of the same lipid composition are also prepared.
- Assay Setup: The labeled and unlabeled liposomes are mixed. The GALA peptide is added to the mixture.
- pH-Induced Fusion: The pH is lowered to initiate fusion.
- FRET Measurement: As the labeled and unlabeled liposomes fuse, the surface density of the fluorophores decreases, leading to a decrease in FRET efficiency, which is measured as an increase in the donor (NBD) fluorescence.

A general workflow for these functional assays can be visualized as follows:





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General workflow for GALA functional assays.

# **Applications in Drug and Gene Delivery**

The GALA peptide is a powerful tool for enhancing the cytosolic delivery of various therapeutic agents, most notably siRNA and mRNA.[2] It can be incorporated into delivery systems such as liposomes and nanoparticles to facilitate endosomal escape, a major bottleneck in nucleic acid delivery.[2][9] Furthermore, GALA has been shown to act as a targeting ligand for the lung endothelium by binding to sialic acid-terminated sugar chains.[2][9]

## Conclusion



The GALA peptide, with its well-defined primary sequence and pH-dependent structural and functional properties, represents a significant advancement in the field of drug and gene delivery. Its ability to efficiently mediate endosomal escape makes it a critical component in the development of next-generation therapeutics. The experimental protocols detailed herein provide a robust framework for the characterization and optimization of GALA-containing delivery systems.

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